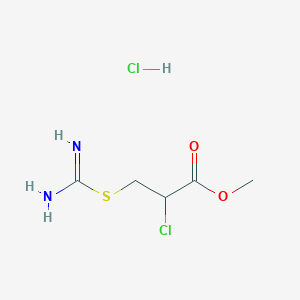![molecular formula C10H22O4P B13768615 Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl is a chemical compound with the molecular formula C9H21O4P. It is known for its unique structure, which includes a phosphoranyl group bonded to an ethoxy and a 1-methyl-2-propenyl group. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl typically involves the reaction of triethyl phosphite with 1-methyl-2-propenyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product suitable for industrial applications .
化学反応の分析
Types of Reactions
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoranyl oxides.
Reduction: Reduction reactions can convert it into phosphoranyl hydrides.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoranyl oxides, while substitution reactions can produce a variety of phosphoranyl derivatives depending on the nucleophile used .
科学的研究の応用
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranyl compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl involves its reactivity with various chemical species. The phosphoranyl group is highly reactive and can form stable complexes with other molecules. This reactivity is exploited in various chemical transformations, where the compound acts as a catalyst or intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
類似化合物との比較
Similar Compounds
Triethoxyphosphoranyl: Similar in structure but lacks the 1-methyl-2-propenyl group.
Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl chloride: Contains a chloride group instead of an ethoxy group.
This compound bromide: Contains a bromide group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of the 1-methyl-2-propenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
特性
分子式 |
C10H22O4P |
|---|---|
分子量 |
237.25 g/mol |
InChI |
InChI=1S/C10H22O4P/c1-6-10(5)14-15(11-7-2,12-8-3)13-9-4/h6,10H,1,7-9H2,2-5H3 |
InChIキー |
HTJXNFIAPKXHNC-UHFFFAOYSA-N |
正規SMILES |
CCO[P](OCC)(OCC)OC(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)
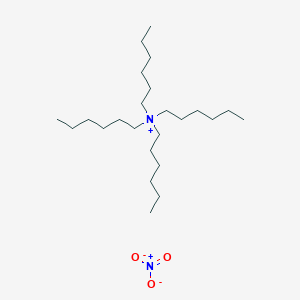
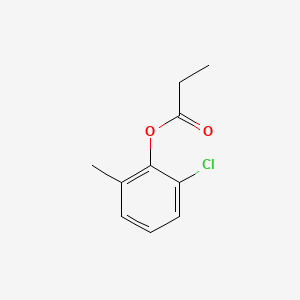
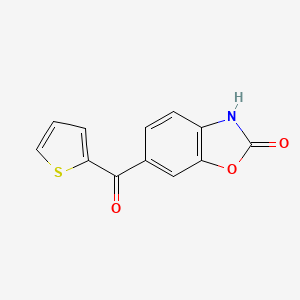
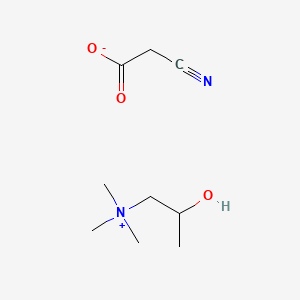
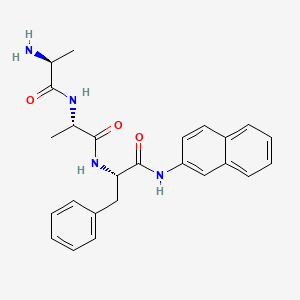
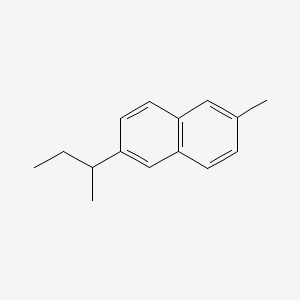
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
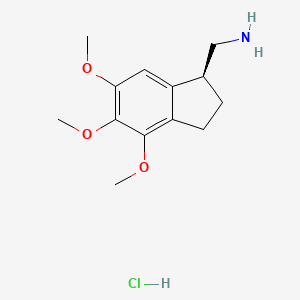
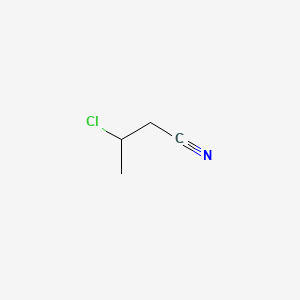
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
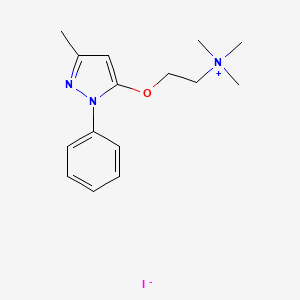
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)
